

Cetohexazine (CAS Number 7007-92-3): An In-depth Technical Overview

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Compound of Interest

Compound Name: Cetohexazine

Cat. No.: B1295607

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Abstract

Cetohexazine, with the Chemical Abstracts Service (CAS) number 7007-92-3, is a chemical entity identified as an antihistamine and a sedative.^[1] Its chemical name is 4,6-dimethylpyridazin-3(2H)-one. Despite its classification, publicly available, in-depth technical data on its physicochemical properties, pharmacological profile, and mechanism of action remains limited. This guide synthesizes the available information and provides a framework for potential future research by outlining general experimental protocols relevant to the characterization of such a compound.

Introduction

Cetohexazine belongs to the pyridazinone class of heterocyclic compounds.^{[2][3][4]} Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antihistaminic, anti-inflammatory, analgesic, and cardiovascular effects.^{[2][5]} **Cetohexazine** is specifically noted for its potential applications in treating allergic reactions by blocking the effects of histamine and for its sedative properties, suggesting activity within the central nervous system.^[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Cetohexazine** are not readily available in the public domain. The following table summarizes the known information.

Property	Value	Source
CAS Number	7007-92-3	[1]
Molecular Formula	C ₆ H ₈ N ₂ O	[1][6]
Molecular Weight	124.14 g/mol	[1][6]
Synonyms	4,6-dimethylpyridazin-3(2H)-one, Ketohehexazine	[1]
Density	1.17 g/cm ³	[1]
Refractive Index	1.563	[1]
Melting Point	Not Available	[1]
Boiling Point	Not Available	[1]
Solubility	Not Available	[1]

Pharmacological Profile

Cetohexazine is classified as an antihistamine and a sedative.[1] However, specific quantitative pharmacological data, such as binding affinities (K_i) or half-maximal inhibitory concentrations (IC₅₀) for histamine receptors, are not available in the reviewed literature.

Antihistaminic Activity

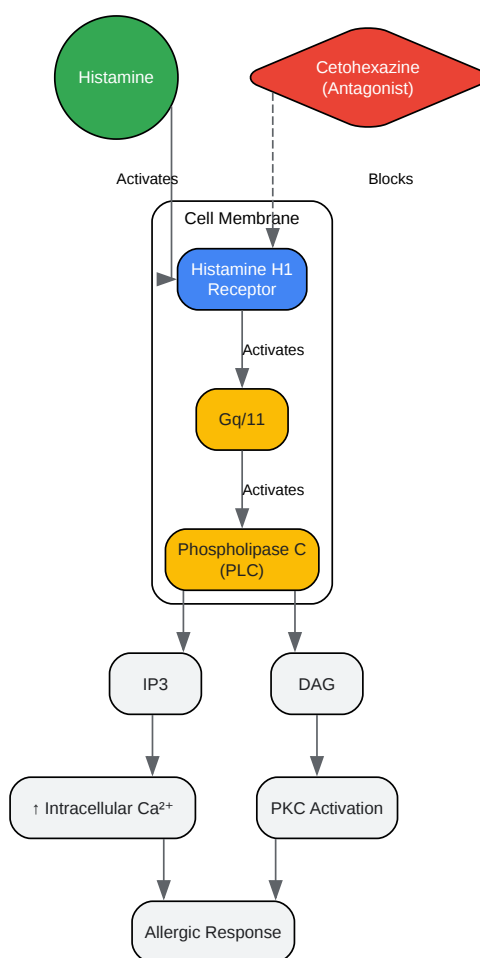
The antihistaminic effect of **Cetohexazine** is attributed to its ability to block histamine receptors.[1] Histamine exerts its physiological effects through four main G protein-coupled receptor subtypes: H1, H2, H3, and H4. Antihistamines typically act as inverse agonists to stabilize the inactive conformation of the receptor. Given its classification, **Cetohexazine** likely targets one or more of these receptors. Many pyridazinone derivatives have been investigated as antagonists of the histamine H3 receptor, suggesting a potential area of investigation for **Cetohexazine**. [2][3][7]

Sedative Activity

The sedative properties of **Cetohexazine** indicate that it crosses the blood-brain barrier and acts on the central nervous system.[1] This is a common characteristic of first-generation antihistamines, which can cause drowsiness by antagonizing H1 receptors in the brain.

Signaling Pathways (Hypothetical)

In the absence of specific data for **Cetohexazine**, a hypothetical signaling pathway for a generic H1 receptor antagonist is presented below. Antagonism of the H1 receptor would inhibit the Gq/11 signaling cascade, thereby preventing the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium release and protein kinase C (PKC) activation.



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Caption: Hypothetical H1 Receptor Antagonism by **Cetohexazine**.

Experimental Protocols

As no specific experimental studies for **Cetohexazine** were found, this section provides a general methodology for a histamine receptor binding assay, which would be a critical first step in characterizing its pharmacological activity.

General Histamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., **Cetohexazine**) for a specific histamine receptor subtype (e.g., H1).

Objective: To determine the inhibitory constant (K_i) of **Cetohexazine** for a histamine receptor.

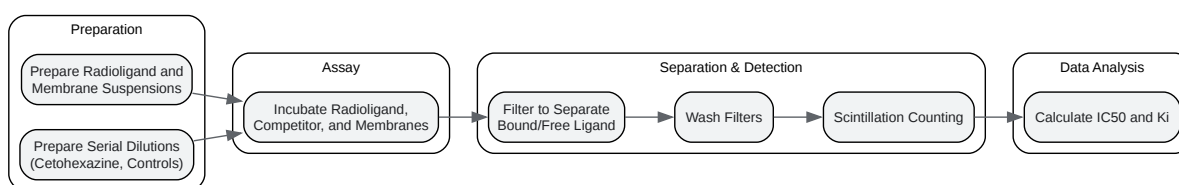
Materials:

- Cell membranes expressing the human histamine receptor of interest.
- Radioligand specific for the receptor subtype (e.g., [^3H]-mepyramine for H1).
- **Cetohexazine** (test compound).
- Non-labeled competing ligand with known affinity (for positive control).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Compound Preparation: Prepare serial dilutions of **Cetohexazine** and the control competitor in assay buffer.

- **Assay Setup:** In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its K_d value), and varying concentrations of **Cetohexazine** or the control competitor.
- **Reaction Initiation:** Add the cell membrane preparation to each well to initiate the binding reaction.
- **Incubation:** Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Detection:** Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve. Calculate the IC_{50} value, which can then be converted to the K_i value using the Cheng-Prusoff equation.



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